Chloromethane-d3

Description

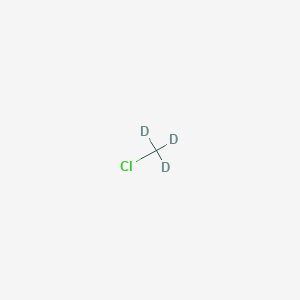

Structure

3D Structure

Properties

IUPAC Name |

chloro(trideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl/c1-2/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHMKBQYUWJMIP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149501 | |

| Record name | Chloromethane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-89-3 | |

| Record name | Chloromethane-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethane-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing

The primary method for the commercial production of chloromethane (B1201357) involves the reaction of methanol (B129727) with hydrogen chloride. wikipedia.org A similar principle can be applied to the synthesis of chloromethane-d3, typically through gas-phase reactions utilizing deuterated precursors.

A common laboratory-scale synthesis involves heating a mixture of deuterated methane (B114726) (CD₄) and chlorine gas under controlled conditions, which induces a halogen exchange. Another approach is the reaction of deuterated methanol (CD₃OD) with a chlorinating agent. For instance, a mixture of phosphoryl chloride and chloroform (B151607) can be used to achieve this transformation. prepchem.com

Following the initial synthesis, purification is essential to remove any unreacted starting materials and byproducts, such as partially deuterated chloromethanes (CH₂DCl or CHD₂Cl). Fractional distillation is a common technique employed for this purpose. To prevent decomposition, stabilizing agents like amylene may be added in small quantities. The isotopic enrichment of the final product, which should ideally be at least 99% deuterium (B1214612), is verified using analytical techniques such as NMR spectroscopy or mass spectrometry.

Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of Chloromethane-d3

NMR spectroscopy is a powerful technique for elucidating the structure and properties of molecules. For isotopically labeled compounds like Chloromethane-d3, Deuterium (B1214612) NMR (D-NMR) offers specific advantages.

Deuterium NMR (D-NMR) Applications in Structural Elucidation

Deuterium (²H) NMR spectroscopy is a highly effective tool for the structural analysis of compounds enriched with deuterium. In the case of Chloromethane-d3, the D-NMR spectrum provides direct information about the chemical environment of the deuterium nuclei. The chemical shifts observed in D-NMR are very similar to those in proton (¹H) NMR because the local chemical environments are nearly identical. This allows for straightforward spectral interpretation based on established ¹H NMR data.

The key advantage of D-NMR for highly deuterated species is the clarity of the resulting spectrum. While residual proton signals in ¹H NMR of a nearly fully deuterated compound can be weak and difficult to distinguish from impurities, D-NMR provides a clean spectrum where only the deuteron (B1233211) signals are observed. This simplifies structure verification and the identification of different deuterated species.

Quantitative D-NMR for Deuterium Enrichment and Impurity Assessment

A critical application of NMR in the context of isotopically labeled compounds is the determination of isotopic purity. Quantitative NMR (qNMR) methods can be employed to assess the level of deuterium enrichment and to identify and quantify deuterated impurities. researchgate.net

For Chloromethane-d3, D-NMR is particularly well-suited for determining the deuterium atom percentage. Under appropriate experimental conditions, the integration of D-NMR signals is relatively quantitative, allowing for an accurate measure of enrichment. This is crucial for applications where a high and known level of deuteration is required to avoid skewed results in kinetic or metabolic studies. Furthermore, D-NMR can effectively distinguish the signal of the desired CD3Cl from potential impurities such as partially deuterated isotopologues like CHD2Cl. In addition to D-NMR, quantitative 13C NMR, with simultaneous decoupling of both ¹H and ²H nuclei, can be used to resolve signals from different isotopologues, providing another robust method for quantifying site-specific deuterium content. scispace.com

Table 1: Comparison of Proton and Deuteron Properties for NMR Spectroscopy

| Property | Proton (¹H) | Deuteron (²H) |

|---|---|---|

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number | ½ | 1 |

| Magnetogyric Ratio (rad T⁻¹ s⁻¹) | 26.7519 x 10⁷ | 4.1066 x 10⁷ |

| Resonance Frequency (at 9.4 T) | 399.939 MHz | 61.393 MHz |

Data sourced from a study on D-NMR applications.

Investigation of Molecular Interactions and Dynamics using Deuterated Solvents

Deuterated compounds are frequently used as probes or solvents in NMR studies to investigate weak molecular interactions and dynamics. Chloromethane-d3 has been utilized as a guest molecule to probe host-guest interactions within complex structures like cryptophanes. The NMR signals of the encapsulated CD3Cl provide insights into the binding and the internal environment of the host molecule.

More broadly, deuterated solvents are essential for studying phenomena like hydrogen bonding. cdnsciencepub.com While chloroform (B151607) is known to be a hydrogen-bonding donor, the interactions are often studied in its deuterated form (CDCl3) to minimize solvent interference in ¹H NMR spectra. cdnsciencepub.com The principles derived from these studies are applicable to understanding how molecules like Chloromethane-d3 interact with their environment, which is crucial for interpreting reaction mechanisms and dynamics in solution. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Chloromethane-d3

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, bonding, and isotopic composition.

Fundamental Vibrational Assignments and Modes

The substitution of hydrogen with heavier deuterium atoms in Chloromethane-d3 leads to a reduction in its vibrational frequencies compared to the non-deuterated CH3Cl. As a molecule with C3v symmetry, Chloromethane-d3 has fundamental vibrations that are active in both IR and Raman spectroscopy. ku.edu These vibrations correspond to specific molecular motions such as stretching and bending of the C-D and C-Cl bonds.

The fundamental vibrational frequencies for Chloromethane-d3 have been assigned through experimental observation and computational analysis. These assignments are critical for identifying the molecule and understanding its force field.

Table 2: Fundamental Vibrational Frequencies of Chloromethane-d3 (CD3Cl)

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |

|---|---|---|---|

| 1 | A1 | 2160 | CD3 symmetric stretch |

| 2 | A1 | 1029 | CD3 umbrella (symmetric deformation) |

| 3 | A1 | 701 | C-Cl stretch |

| 4 | E | 2283 | CD3 degenerate stretch |

| 5 | E | 1060 | CD3 degenerate deformation |

| 6 | E | 768 | CD3 rock |

Data sourced from the NIST Chemistry Webbook and associated experimental data. copernicus.org

Spectroscopic Studies in Different Phases (Vapor, Solution, Liquid)

The vibrational spectrum of a molecule can exhibit significant changes depending on its physical phase (vapor, solution, or liquid) due to varying degrees of intermolecular interactions. In the gas phase, molecules are largely isolated, and the spectra reveal rotational-vibrational structures with sharp lines.

When transitioning to the liquid or solution phase, intermolecular forces such as dipole-dipole interactions become significant. These interactions can cause shifts in vibrational band positions and lead to band broadening. For example, studies comparing the Raman spectra of molecules in liquid and vapor phases show that shifts in stretching frequencies can provide insight into the energetics of molecular interactions. For Chloromethane-d3, the differences between its gas-phase and condensed-phase spectra can be used to probe the effects of the solvent environment on its vibrational dynamics. nist.gov Such studies, often comparing experimental spectra with theoretical calculations for isolated versus solvated molecules, help elucidate how the solvent modifies the molecule's potential energy surface and reaction dynamics. cdnsciencepub.comnist.gov

Rotational Spectroscopy of Chloromethane (B1201357) Isotopologues

The study of the rotational spectra of chloromethane and its isotopologues provides valuable insights into the molecule's structure, bond lengths, and the effects of isotopic substitution on its moments of inertia. Microwave spectroscopy, in particular, has been instrumental in determining precise rotational constants and other spectroscopic parameters for various isotopic species of chloromethane.

Early investigations into the microwave spectra of deuterated chloromethanes laid the groundwork for a detailed understanding of their rotational behavior. A preliminary study on the pure rotational transition J=0→1 for trideuterated chloromethane (Chloromethane-d3), specifically the CD₃³⁵Cl and CD₃³⁷Cl isotopologues, provided the first experimental values for their rotational frequencies and moments of inertia. aps.org

These pioneering measurements demonstrated the isotopic shifts in the rotational spectra, which are fundamental for refining the molecular structure of chloromethane. The frequencies for the unsplit rotational lines (ν₀) were determined, allowing for the calculation of the moments of inertia for the ground vibrational state of these molecules. aps.org

More recent and comprehensive studies have focused on monodeuterated (CH₂DCl) and bideuterated (CHD₂Cl) chloromethane, often driven by their relevance in atmospheric chemistry and astrophysics. nist.govresearchgate.netmdpi.comresearchgate.net These studies have employed advanced techniques like frequency-modulation millimeter-wave spectroscopy to measure a large number of rotational transitions with high accuracy. researchgate.netarxiv.org The analysis of these spectra has yielded precise rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants. nist.govmdpi.comresearchgate.net

While extensive high-resolution data is available for the lighter deuterated species, the initial data for Chloromethane-d3 remains a key reference point. The rotational constants derived from these various isotopic studies are crucial for determining the semi-experimental equilibrium structure of the chloromethane molecule. nist.govmdpi.comresearchgate.net By combining experimental ground-state rotational constants with calculated vibrational corrections, a highly accurate equilibrium geometry can be established. mdpi.com

The rotational spectra of different isotopologues, including the various deuterated forms, provide a mosaic of data that, when pieced together, offers a complete and detailed picture of the chloromethane molecule's rotational dynamics and structure. nist.govresearchgate.net

Below are the detailed research findings for the rotational spectroscopy of Chloromethane-d3 isotopologues.

Rotational Frequencies and Moments of Inertia for Chloromethane-d3 Isotopologues

The following table presents the preliminary data from the microwave spectroscopy of the J=0→1 rotational transition for the CD₃³⁵Cl and CD₃³⁷Cl isotopologues in their ground vibrational state. aps.org

| Isotopologue | Transition (J) | Unsplit Rotational Frequency (ν₀) (Mc/sec) | Moment of Inertia (I₀) (10⁻⁴⁰ g-cm²) |

| CD₃³⁵Cl | 0 → 1 | 21 845.8 | 231.06 |

| CD₃³⁷Cl | 0 → 1 | 21 440.0 | 235.41 |

Data sourced from "The Microwave Spectra of CD₃Cl and CD₃I" (1949). aps.org

Calculated Rotational Constants for Chloromethane-d3

For comparison, theoretical calculations provide predicted values for the rotational constants of Chloromethane-d3. The following table shows calculated rotational constants from computational chemistry methods.

| Constant | Value (cm⁻¹) |

| A | 5.22379 |

| B | 0.43579 |

| C | 0.43579 |

Note: These are calculated values and may differ from experimental results.

Computational Studies and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into Chloromethane-d3, offering detailed insights into its electronic structure and molecular properties. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Applications for Molecular Structures

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It has been successfully applied to predict the molecular geometry of Chloromethane-d3. DFT calculations, such as those employing the M06-2X functional with a 3-21G* basis set, provide optimized geometries, including bond lengths and angles. nist.gov For instance, calculations can determine the precise distances between the carbon and chlorine atoms, as well as the carbon and deuterium (B1214612) atoms, and the angles between these bonds. nist.gov These theoretical structures are crucial for understanding the molecule's rotational and vibrational behavior.

Studies on related chloromethanes have demonstrated the utility of periodic DFT calculations in assigning vibrational features, which is also applicable to the deuterated species. mdpi.com The functionalization of materials like graphene with methyl radicals, a process related to the structure of chloromethane (B1201357), has also been effectively studied using periodic DFT, highlighting the method's versatility. chemrxiv.org

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | 1.802 |

| C-D Bond Length (Å) | 1.085 |

| D-C-Cl Angle (°) | 108.1 |

| D-C-D Angle (°) | 110.8 |

Ab Initio Methods in Predicting Spectroscopic Parameters

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting the spectroscopic properties of Chloromethane-d3. High-level ab initio calculations, such as the explicitly correlated coupled-cluster approach (CCSD(T)), are used to compute accurate vibrational energies and rotational constants. mdpi.comucl.ac.uk These calculations are vital for interpreting experimental spectra and for the spectroscopic characterization of chloromethane isotopologues. mdpi.comresearchgate.net

For example, ab initio calculations have been used to predict the harmonic vibrational frequencies of various isotopologues of deuterated chloromethane, which are essential for understanding their infrared spectra. nih.gov Furthermore, these methods have been employed to determine rotational constants for the ground and vibrationally excited states, providing data that is in good agreement with experimental values obtained from microwave spectroscopy. researchgate.net The accuracy of these predictions is crucial for the detection of such molecules in astronomical observations. mdpi.com

Dispersion Corrections (DFT-D3) in Computational Models

Standard DFT functionals often fail to accurately describe long-range electron correlation effects, known as dispersion forces or van der Waals interactions. q-chem.com To address this deficiency, empirical dispersion corrections, such as Grimme's D3 method, are incorporated into DFT calculations. q-chem.comreadthedocs.iouni-bonn.de The DFT-D3 correction adds a pairwise term to the DFT energy to account for these interactions, significantly improving the accuracy of calculations for non-covalently bound systems and for predicting the structures and energies of molecular crystals. researchgate.net

The D3 correction has been shown to be crucial in studies of reactions involving chloromethane, such as its hydrolysis over zeolites, where dispersion interactions play a significant role. acs.org The inclusion of D3 corrections provides more accurate potential energy surfaces and reaction barriers. acs.org Different variations of the D3 correction exist, including D3(0) with zero-damping and D3(BJ) with Becke-Johnson damping, allowing for flexibility depending on the system and the DFT functional being used. q-chem.comreadthedocs.io The use of these corrections is essential for obtaining reliable results in computational studies of systems where dispersion forces are important. researchgate.netresearchgate.net

Vibrational Energy and Dipole Moment Surface Calculations

Computational methods are extensively used to calculate the vibrational energy levels and dipole moment surfaces of molecules like Chloromethane-d3. Variational calculations of rotation-vibration spectra, based on ab initio potential energy and dipole moment surfaces, provide highly accurate theoretical spectra. ucl.ac.uk For the parent molecule, chloromethane, global nine-dimensional potential energy and dipole moment surfaces have been constructed using high-level electronic structure methods. ucl.ac.uk These surfaces allow for the detailed simulation of its vibrational and rotational spectra.

The dipole moment is a key property influencing a molecule's interaction with electric fields and its infrared spectrum. DFT calculations can be used to determine the dipole moment of chloromethane and its deuterated isotopologues. researchgate.net For Chloromethane-d3, the presence of deuterium atoms alters the vibrational frequencies and can have a subtle effect on the dipole moment compared to the non-deuterated species. Accurate calculations of the dipole moment surface are crucial for simulating the intensities of vibrational transitions in the infrared spectrum.

Potential Energy Surface Mapping and Reaction Pathway Analysis

Understanding the chemical reactivity of Chloromethane-d3 involves mapping its potential energy surface (PES) and analyzing possible reaction pathways. The PES represents the energy of a molecule as a function of its geometry and is fundamental to computational chemistry. queensu.canih.gov Ab initio methods are employed to calculate the energies of various molecular configurations to construct the PES. acs.org

For reactions involving chloromethane, such as nucleophilic substitution (SN2) reactions or its interaction with catalysts, theoretical studies map out the reaction pathway, identifying transition states and intermediates. nih.govresearchgate.net For example, the hydrolysis of chloromethane over metal-exchanged zeolites has been studied by mapping the reaction's potential energy profile, which helps in elucidating the reaction mechanism. acs.orgnih.gov Similarly, the reaction of methane (B114726) with chlorine to form chloromethane and subsequently other chlorinated methanes can be analyzed by examining the potential energy surface for the abstraction of a hydrogen (or deuterium) atom by a chlorine radical. chemguide.co.uk The study of these surfaces provides insights into reaction kinetics and dynamics. mdpi.comaip.org

Normal Mode Analysis and Vibrational Density of States

Normal mode analysis is a standard computational technique used to describe the vibrational motions of molecules. chemrxiv.org For Chloromethane-d3, this analysis predicts the frequencies and forms of its fundamental vibrations. The molecule, belonging to the C3v point group, has a set of characteristic vibrational modes, including C-D stretches, C-Cl stretch, and various bending modes. nist.gov

The vibrational density of states (VDOS) provides a broader picture of the vibrational properties, showing the distribution of vibrational states as a function of energy. mdpi.com Computational methods, including DFT, can be used to calculate the VDOS. chemrxiv.org This information is particularly valuable for understanding the thermodynamic properties of the molecule and for interpreting experimental inelastic neutron scattering (INS) spectra, which directly probe the VDOS. mdpi.com Studies on related chloromethanes have shown excellent agreement between experimental INS spectra and those simulated from DFT calculations, allowing for confident assignment of vibrational features. mdpi.com

| Mode | Symmetry | Description | Frequency (cm-1) |

|---|---|---|---|

| ν1 | A1 | CD3 symmetric stretch | 2160 |

| ν2 | A1 | CD3 symmetric deformation (umbrella) | 1029 |

| ν3 | A1 | C-Cl stretch | 701 |

| ν4 | E | CD3 asymmetric stretch | 2283 |

| ν5 | E | CD3 asymmetric deformation | 1060 |

| ν6 | E | CD3 rock | 768 |

Data sourced from the NIST Chemistry Webbook. nist.gov

Mechanistic Investigations Via Kinetic Isotope Effects Kie

Principles and Theory of Kinetic Isotope Effects

The theoretical underpinnings of KIEs are rooted in transition state theory and the quantum mechanical nature of molecular vibrations. wikipedia.org The substitution of a lighter isotope with a heavier one leads to a lower vibrational frequency for the corresponding bond. wikipedia.org This, in turn, results in a lower zero-point energy (ZPE) for the heavier isotopologue. The difference in ZPE between the isotopically labeled and unlabeled reactants is a primary determinant of the magnitude of the KIE. gmu.edummcmodinagar.ac.in

Primary Kinetic Isotope Effects

Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgslideshare.net For the cleavage of a carbon-hydrogen bond, the reaction involving the lighter isotope (C-H) will proceed faster than the one involving the heavier isotope (C-D). This is because the C-H bond has a higher zero-point energy, requiring less activation energy to reach the transition state where the bond is broken. mmcmodinagar.ac.in

The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), can provide significant information about the transition state. A large KIE value, typically in the range of 2-7 at room temperature for C-H/C-D substitution, is strong evidence that the bond to the isotope is being cleaved in the rate-determining step. mmcmodinagar.ac.inepfl.ch For instance, in the gas-phase reaction of chloromethane (B1201357) with hydroxyl radicals (OH), the primary KIE (kOH+CH3Cl / kOH+CD3Cl) was found to be 3.9 ± 0.4. copernicus.orgresearchgate.net Similarly, the reaction with chlorine atoms (Cl) exhibited a KIE (kCl+CH3Cl / kCl+CD3Cl) of 4.91 ± 0.07. copernicus.orgresearchgate.net These substantial values indicate that the C-H (or C-D) bond is indeed breaking during the rate-limiting step of these atmospheric reactions.

Secondary Kinetic Isotope Effects and Rehybridization Phenomena

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. slideshare.netepfl.ch These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.org A significant cause of SKIEs is the change in hybridization of the carbon atom to which the isotope is attached. epfl.chprinceton.edu

When a carbon atom undergoes rehybridization from sp3 to sp2 during a reaction, the out-of-plane bending vibrations become stiffer in the transition state. This leads to a normal SKIE, typically in the range of 1.1 to 1.2. epfl.ch Conversely, a change from sp2 to sp3 hybridization results in an inverse SKIE, with values commonly around 0.8 to 0.9. epfl.ch For example, S_N1 reactions, which proceed through a planar sp2-hybridized carbocation intermediate, often exhibit large secondary KIEs approaching a theoretical maximum of about 1.22. wikipedia.org In contrast, S_N2 reactions, where the carbon remains sp3-hybridized in the transition state, typically show SKIEs close to or even less than 1. wikipedia.org Theoretical studies on the S_N2 reaction of F-(H2O) + CH3Br have shown calculated KIEs around 0.92. mdpi.com

Quantum Tunneling Contributions to KIEs

In some reactions, particularly those involving the transfer of light particles like hydrogen, a quantum mechanical phenomenon known as tunneling can play a significant role. epfl.chias.ac.in Tunneling allows a particle to penetrate through a potential energy barrier rather than having to go over it, leading to a faster reaction rate than predicted by classical transition state theory. pnas.org

The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel more readily. ias.ac.innih.gov Consequently, reactions where tunneling is significant often exhibit exceptionally large primary kinetic isotope effects, sometimes far exceeding the semi-classical limit of around 7 for H/D substitution at room temperature. ias.ac.inpnas.org For instance, some enzymatic reactions involving proton transfer have shown KIEs as high as 55. wikipedia.org However, it's important to note that a large KIE is not always a definitive indicator of tunneling, and conversely, tunneling can occur even when the observed KIE is small if other kinetic processes mask the effect. pnas.orgnih.gov The influence of tunneling can also be observed in the temperature dependence of the KIE. aip.org

Experimental Methodologies for KIE Determination

The experimental measurement of kinetic isotope effects is crucial for validating theoretical predictions and gaining mechanistic insights. Two primary methods are employed for this purpose: parallel reaction studies and intermolecular competition experiments.

Parallel Reaction Studies

In this methodology, the reaction rates of the unlabeled substrate (e.g., chloromethane) and the isotopically labeled substrate (e.g., chloromethane-d3) are measured in separate, parallel experiments under identical conditions. wikipedia.orgbaranlab.org The KIE is then calculated as the ratio of the independently determined rate constants (kH/kD). wikipedia.org

While conceptually straightforward, this method presents significant experimental challenges. wikipedia.orgbaranlab.org Ensuring that the reaction conditions—such as temperature, pressure, and reactant concentrations—are identical for both experiments is critical and can be difficult to achieve with high precision. wikipedia.org Any slight variation can introduce errors that may be on the same order of magnitude as the KIE itself, particularly for small isotope effects. baranlab.org Despite these challenges, a large KIE measured through parallel studies provides strong evidence that the C-H bond cleavage is the rate-determining step. wikipedia.org This method was used to determine the KIEs for the reactions of chloromethane and chloromethane-d3 with OH radicals and Cl atoms. copernicus.orgresearchgate.netresearchgate.net

Table 1: Kinetic Isotope Effects from Parallel Reaction Studies

| Reactant Pair | Reaction with | KIE (kH/kD) |

|---|---|---|

| CH3Cl / CD3Cl | OH radicals | 3.9 ± 0.4 copernicus.orgresearchgate.net |

| CH3Cl / CD3Cl | Cl atoms | 4.91 ± 0.07 copernicus.orgresearchgate.net |

| 12CH3Cl / 13CH3Cl | OH radicals | 1.059 ± 0.008 copernicus.orgresearchgate.net |

| 12CH3Cl / 13CH3Cl | Cl atoms | 1.070 ± 0.010 copernicus.orgresearchgate.net |

Intermolecular Competition Experiments

To circumvent the difficulties of precisely replicating reaction conditions, intermolecular competition experiments are often employed. wikipedia.orgbaranlab.org In this approach, a mixture of the unlabeled and isotopically labeled substrates is placed in the same reaction vessel and allowed to react simultaneously. wikipedia.orgrsc.org The KIE is then determined by analyzing the ratio of the products formed or the change in the isotopic composition of the unreacted starting materials over time. rsc.orggithub.io

This method offers greater accuracy because both isotopologues are subjected to the exact same conditions, eliminating the errors associated with parallel experiments. baranlab.org The product ratio at low conversion directly reflects the KIE. github.io For instance, in a study of the nitrosoarene ene reaction, the intermolecular KIE for a pair of deuterated and non-deuterated alkenes was found to be 1.98. nih.gov This technique is particularly powerful because it can reveal the KIE for steps that are not rate-determining, as it reflects the selectivity of the C-H/C-D cleavage step. rsc.org

Intramolecular Competition Experiments

Intramolecular competition experiments offer a refined method for determining KIEs. In this experimental setup, a substrate is synthesized containing both the light and heavy isotopes at symmetrically equivalent positions. The KIE is then determined by analyzing the product ratio, which reflects the relative rates of reaction at the two isotopic sites within the same molecule. epfl.ch This approach provides a more precise measurement of the KIE compared to intermolecular competition experiments, where two separate reactions are run, one with the light isotopologue and one with the heavy. The accuracy of intermolecular experiments can be limited by the challenge of precisely replicating reaction conditions. epfl.ch

A key advantage of intramolecular competition is that since the competition occurs within the same molecule, it eliminates potential errors arising from variations in reactant concentrations, temperature, or pressure between separate experiments. The product ratio (PH/PD) directly yields the KIE, and if no KIE is observed, it suggests that the cleavage of the C-H (or C-D) bond is not the rate-determining step of the reaction. epfl.ch

Application of Chloromethane-d3 in Mechanistic Elucidation

Chloromethane-d3 (CD3Cl), an isotopologue of chloromethane (CH3Cl), serves as a crucial tool for investigating the mechanisms of various chemical reactions. By comparing the reaction kinetics of CD3Cl with CH3Cl, researchers can deduce valuable information about the transition states and rate-determining steps of reactions.

The free-radical halogenation of methane (B114726) provides a classic example of a chain reaction mechanism, which can be investigated using chloromethane-d3. chemguide.co.ukscience-revision.co.uk This reaction typically proceeds through three main stages: initiation, propagation, and termination. science-revision.co.uk

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl2) into two chlorine free radicals (Cl•), often induced by ultraviolet (UV) light. chemguide.co.ukscience-revision.co.uk

Propagation: A chlorine radical abstracts a hydrogen atom from methane, forming hydrogen chloride (HCl) and a methyl radical (•CH3). libretexts.org This methyl radical then reacts with another chlorine molecule to produce chloromethane (CH3Cl) and a new chlorine radical, which continues the chain reaction. science-revision.co.ukmdpi.com

Termination: The chain reaction is terminated when two radicals combine. libretexts.org

The use of chloromethane-d3 allows for the study of the kinetic isotope effect in the propagation step. The abstraction of a deuterium (B1214612) atom from CD3Cl by a chlorine radical is slower than the abstraction of a hydrogen atom from CH3Cl due to the stronger C-D bond compared to the C-H bond. This primary KIE provides evidence for the C-H bond cleavage being involved in the rate-determining step of the propagation stage. Further substitution can occur, leading to products like dichloromethane, trichloromethane, and tetrachloromethane. chemguide.co.uk

Chloromethane is the most abundant natural atmospheric halocarbon, and its reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms are significant removal processes from the troposphere. copernicus.org Studies using chloromethane-d3 have been instrumental in understanding the kinetics and isotope effects of these atmospheric reactions.

In relative rate experiments conducted in a smog chamber, the KIEs for the reactions of OH radicals and Cl atoms with CH3Cl and CD3Cl were determined. copernicus.orgresearchgate.net The results showed a significant primary kinetic isotope effect, indicating that the abstraction of a hydrogen or deuterium atom is the rate-limiting step in these reactions. copernicus.org

| Reactant Pair | Kinetic Isotope Effect (kH/kD) | Temperature (K) | Pressure (mbar) |

| OH + CH3Cl / OH + CD3Cl | 3.9 ± 0.4 | 298 ± 2 | 1013 ± 10 |

| Cl + CH3Cl / Cl + CD3Cl | 4.91 ± 0.07 | 298 ± 2 | 1013 ± 10 |

Table generated from data in the source. copernicus.org

These experimental findings are crucial for refining atmospheric models and understanding the global budget of chloromethane. copernicus.org The observed KIEs help to quantify the isotopic fractionation of chloromethane in the atmosphere, providing insights into its sources and sinks. copernicus.orgresearchgate.net

Chloromethane-d3 is also employed in mechanistic studies of transition metal-catalyzed reactions, particularly in cross-coupling reactions where the activation of a C-Cl bond is a key step. researchgate.netmdpi.com These reactions often involve a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. libretexts.org

The oxidative addition of a metal catalyst to the C-Cl bond is frequently the rate-determining step. researchgate.net By comparing the reaction rates of CH3Cl and CD3Cl, a secondary kinetic isotope effect can be measured. While the C-D bonds are not directly broken in this step, the change in hybridization of the carbon atom from sp3 to sp2 upon coordination to the metal center can lead to a small inverse or normal KIE. wikipedia.org This provides valuable information about the structure of the transition state. For instance, a normal secondary KIE (kH/kD > 1) suggests a more sterically crowded transition state, while an inverse KIE (kH/kD < 1) indicates a less crowded transition state.

The insights gained from using chloromethane-d3 in these studies aid in the rational design of more efficient and selective catalysts for a wide range of organic transformations. mdpi.comfrontiersin.org

Applications in Advanced Chemical Research

Role as Synthetic Intermediates in Organic Synthesis

Chloromethane-d3 is a versatile synthetic intermediate utilized in the preparation of a range of deuterated compounds. isotope.com Its utility lies in its ability to introduce a trideuteromethyl (-CD3) group into molecules through various organic reactions. This isotopic labeling is crucial for mechanistic studies and for creating standards for analytical chemistry.

The primary reactions where chloromethane-d3 serves as an intermediate include:

Nucleophilic Substitution Reactions: The chlorine atom in chloromethane-d3 can be displaced by a variety of nucleophiles to yield products containing the -CD3 moiety.

Oxidation Reactions: Chloromethane-d3 can be oxidized to produce deuterated formaldehyde (B43269) (CD2O) and deuterated formic acid (CD2O2).

Reduction Reactions: The reduction of chloromethane-d3 leads to the formation of deuterated methane (B114726) (CD4).

These transformations allow for the specific incorporation of a deuterated methyl group, which can act as a spectroscopic probe or a tracer in subsequent applications. The strengthening of the C-D bond compared to the C-H bond can also influence the reactivity and stability of the resulting molecules.

Table 1: Synthetic Transformations of Chloromethane-d3

| Reaction Type | Reagents and Conditions | Major Products |

|---|---|---|

| Substitution | Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) | Deuterated methanol (B129727) (CD3OH) |

| Oxidation | Potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions | Deuterated formaldehyde (CD2O), Deuterated formic acid (CD2O2) |

Deuterated Methylating Agents in Organic and Pharmaceutical Chemistry

The introduction of a methyl group is a common transformation in organic and pharmaceutical chemistry. nih.gov Deuterated methylating agents, such as chloromethane-d3, are of particular importance in the pharmaceutical industry. The substitution of hydrogen with deuterium (B1214612) can significantly alter the metabolic fate of a drug molecule. nih.gov This is due to the kinetic isotope effect, where the greater mass of deuterium leads to a stronger C-D bond compared to a C-H bond, making it more difficult to break. This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved pharmacokinetic profiles of drug candidates. nih.gov

Chloromethane-d3 can be used to introduce a deuterated methyl group onto various functional groups, including amines, phenols, and carboxylic acids. nih.gov This allows for the synthesis of deuterated pharmaceuticals whose metabolic pathways can be studied in detail. nih.gov The ability to selectively introduce a trideuteromethyl group is a powerful tool in drug discovery and development, enabling researchers to trace the metabolism of a drug and to potentially enhance its therapeutic properties. nih.gov

Isotopic Tracers in Biochemical and Metabolic Pathways

The use of stable isotopes as tracers is a powerful technique in metabolic research, allowing for the investigation of biochemical reaction dynamics within biological systems. mdpi.com Chloromethane-d3 serves as an effective isotopic tracer for studying a variety of metabolic pathways. smolecule.com By introducing a deuterated methyl group, researchers can track the fate of this group through complex biological networks using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

This approach provides valuable insights into:

Nutrient Utilization: How cells and organisms take up and process methyl groups. mdpi.com

Biosynthesis: The incorporation of methyl groups into essential biomolecules. mdpi.com

Metabolic Flux: The rate at which metabolites are processed through a particular pathway. mdpi.com

Cryogenic Matrix Isolation Studies of Reactive Intermediates

Matrix isolation is an experimental technique used to study highly reactive and unstable chemical species by trapping them in a cryogenic matrix of an inert gas, such as argon, at very low temperatures. ebsco.com This method allows for the characterization of transient intermediates that have very short lifetimes under normal conditions. ebsco.com

Chloromethane-d3 has been utilized in such studies to investigate the mechanisms of chemical reactions at a fundamental level. For example, in studies of the photo-oxidation of methyl chloride, both normal (CH3Cl) and deuterated (CD3Cl) methyl chloride were trapped in an argon matrix with ozone. acs.org Upon photolysis, the reaction of oxygen atoms with methyl chloride could be observed. The use of the deuterated compound, in conjunction with isotopic substitution of oxygen (18O), helps in the assignment of vibrational frequencies of the product molecules and intermediates, providing a clearer picture of the reaction pathway. acs.org These studies are important for understanding atmospheric chemistry and the behavior of molecules in environments like polar stratospheric clouds. acs.org

Table 2: Key Aspects of Matrix Isolation Studies with Chloromethane-d3

| Feature | Description |

|---|---|

| Technique | Trapping of reactive species in a cryogenic inert gas matrix (e.g., Argon at ~10 K). ebsco.comacs.org |

| Purpose | To study the structure and reactivity of unstable intermediates. ebsco.com |

| Application of CD3Cl | The isotopic shift in vibrational spectra upon deuteration aids in the identification of reaction products and intermediates. acs.org |

Organometallic Chemistry Involving Deuterated Methyl Halides

Organometallic chemistry involves the study of compounds containing metal-carbon bonds. Chloromethane (B1201357) is a key reagent in this field, particularly in the large-scale production of organosilicon compounds via the direct process. wikipedia.org This process involves the reaction of methyl chloride with silicon to produce dimethyldichlorosilane and other methyl-substituted silanes, which are precursors to silicones. wikipedia.org

While specific research detailing the extensive use of chloromethane-d3 in organometallic synthesis is not as prevalent in readily available literature, its application can be inferred from the principles of organometallic chemistry and isotopic labeling. The use of chloromethane-d3 in reactions with metals would allow for the synthesis of organometallic complexes containing a deuterated methyl ligand.

These deuterated organometallic compounds would be invaluable for:

Mechanistic Studies: Investigating the mechanisms of organometallic reactions, such as oxidative addition and reductive elimination, by tracking the deuterated methyl group.

Spectroscopic Analysis: Using techniques like NMR and vibrational spectroscopy to probe the structure and bonding within the organometallic complex, where the deuterium label can provide unique spectral signatures.

The principles that make chloromethane-d3 a useful tool in other areas of chemistry—its role as a synthetic intermediate and an isotopic tracer—are directly applicable to advancing the understanding of organometallic systems.

Environmental and Astrophysical Significance

Atmospheric Chemistry of Chloromethane (B1201357) Isotopologues

The study of chloromethane isotopologues in the atmosphere is crucial for understanding the global chloromethane budget, which has implications for stratospheric ozone depletion.

Specific global mixing ratios and emission estimates for chloromethane-d3 are not widely reported in scientific literature. The atmospheric concentration of deuterated molecules is generally significantly lower than their primary hydrogen-containing counterparts. Consequently, routine atmospheric monitoring programs are typically focused on the more abundant CH₃Cl. The global average tropospheric concentration of CH₃Cl is approximately 600 parts per trillion by volume (pptv).

Estimates for the total atmospheric burden of CH₃Cl are in the range of 4,000 to 5,000 Gigagrams (Gg), with annual emissions required to balance known sinks estimated to be between 4,000 to 5,000 Gg. The primary sources of CH₃Cl are natural, including tropical rainforests, biomass burning, and oceanic emissions. Anthropogenic sources also contribute to a lesser extent. Due to the significantly lower natural abundance of deuterium (B1214612) compared to protium (B1232500) (hydrogen-1), the global mixing ratio and emission fluxes of CD₃Cl are expected to be several orders of magnitude lower than those of CH₃Cl.

Isotope fractionation studies of chloromethane-d3 are instrumental in elucidating the reaction pathways and sinks of chloromethane in the atmosphere. The primary sinks for atmospheric chloromethane are reactions with hydroxyl radicals (OH) and chlorine atoms (Cl). The kinetic isotope effect (KIE), which is the ratio of the reaction rates of the light isotopologue (CH₃Cl) to the heavy isotopologue (CD₃Cl), provides critical information about the reaction mechanisms.

Relative rate experiments have been conducted to determine the KIE for the gas-phase reactions of chloromethane and its deuterated isotopologue with OH and Cl radicals at 298 ± 2 K. These studies have revealed significant kinetic isotope effects, indicating that the lighter CH₃Cl reacts faster than CD₃Cl.

The results from these experiments are summarized in the table below:

| Reaction | Rate Constant Ratio (kCH₃Cl/kCD₃Cl) |

| Reaction with OH radicals | 3.9 ± 0.4 |

| Reaction with Cl atoms | 4.91 ± 0.07 |

These large KIE values are attributed to the difference in zero-point energies between the C-H and C-D bonds, with the C-D bond being stronger and thus requiring more energy to break. Such substantial isotope effects have important implications for understanding the global budget of chloromethane.

Potential as Biosignatures in Exoplanetary Atmospheres

Chloromethane (CH₃Cl) has been proposed as a potential biosignature gas in the atmospheres of exoplanets. On Earth, CH₃Cl is produced by a variety of biological processes, particularly by marine microbes. The presence of CH₃Cl in an exoplanetary atmosphere could, therefore, hint at the presence of life.

While the discussion of chloromethane as a biosignature has predominantly focused on CH₃Cl, the detection of its deuterated isotopologues, such as chloromethane-d3, could provide additional layers of information. The isotopic ratio of different molecules can offer clues about their formation pathways, potentially helping to distinguish between biological and abiotic sources. However, specific studies focusing on chloromethane-d3 as a biosignature for exoplanetary atmospheres are currently limited. The lower abundance of deuterated species would make their detection significantly more challenging with current and near-future instrumentation.

Recent studies have highlighted that methylated gases, including methyl chloride, could be detectable in the atmospheres of certain types of exoplanets, such as "Hycean" worlds, which have hydrogen-rich atmospheres over liquid water oceans.

Detection in Molecular Astrophysics

To date, there have been no definitive detections of chloromethane-d3 in astrophysical environments such as the interstellar medium or cometary comae. The primary isotopologue, CH₃Cl, is the only organochloride that has been detected in space, with observations towards the low-mass protostar IRAS 162

Q & A

How is Chloromethane-d³ synthesized for isotopic labeling in experimental studies?

Methodological Answer:

Chloromethane-d³ is typically synthesized via gas-phase reactions involving deuterated precursors. A common method involves heating a mixture of deuterated methane (CD₄) and chlorine under controlled conditions to promote halogen exchange . For higher purity, fractional distillation is employed, with stabilization using agents like amylene (≤20 ppm) to prevent decomposition . Researchers must verify isotopic enrichment (≥99% deuterium) using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), as impurities like CH₂DCl or CHD₂Cl can skew kinetic or metabolic studies .

What analytical techniques are recommended for quantifying Chloromethane-d³ in environmental or biological matrices?

Methodological Answer:

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard, leveraging selective ion monitoring (SIM) for the m/z 53 (CD₃³⁵Cl⁺) and m/z 55 (CD₃³⁷Cl⁺) fragments to distinguish isotopic signals . Calibration requires certified reference materials (CRMs) with traceable deuterium content, such as dichloromethane-d₀ spiked with known Chloromethane-d³ concentrations . For biological samples, headspace GC-MS minimizes matrix interference, with detection limits as low as 0.1 ppb in blood or tissue homogenates .

How does deuterium substitution in Chloromethane-d³ influence its reaction kinetics compared to non-deuterated Chloromethane?

Methodological Answer:

Deuterium substitution alters kinetic isotope effects (KIEs), particularly in hydrogen-abstraction reactions. For example, in reactions with chlorine atoms, the rate constant for CD₃Cl is ~1.5× slower than CH₃Cl due to the higher C-D bond strength (464 kJ/mol vs. 414 kJ/mol for C-H) . Researchers must account for KIEs using Arrhenius parameters (e.g., activation energy ) derived from temperature-dependent studies (264–336 K) and validate models via comparative quantum mechanical calculations .

What experimental designs are optimal for assessing Chloromethane-d³’s metabolic pathways in mammalian systems?

Methodological Answer:

In vivo studies should use dual-isotope labeling (e.g., ¹⁴C-CD₃Cl) to track both carbon and deuterium fate. Dose-response protocols (0.1–100 mg/kg) in rodents, followed by LC-MS/MS analysis of urinary metabolites (e.g., deuterated formate or S-methylglutathione), clarify enzymatic pathways . For conflicting data (e.g., cytochrome P450 vs. glutathione S-transferase dominance), cross-validate using hepatic microsome assays with isoform-specific inhibitors like 1-aminobenzotriazole .

How can computational models reconcile discrepancies in Chloromethane-d³’s atmospheric lifetime estimates?

Methodological Answer:

Discrepancies arise from varying OH radical reaction rates (e.g., 1.2×10⁻¹³ cm³/molecule·s in models vs. 9.8×10⁻¹⁴ cm³/molecule·s experimentally). Researchers should integrate high-level quantum calculations (e.g., CCSD(T)/CBS) with smog chamber data, adjusting for humidity and temperature gradients . Sensitivity analyses using Monte Carlo simulations can quantify uncertainties in rate constants and boundary layer dynamics .

What safety protocols are critical for handling Chloromethane-d³ in inhalation exposure studies?

Methodological Answer:

Use dynamic inhalation chambers with real-time FTIR monitoring to maintain exposure levels ≤10 ppm (OSHA PEL). For acute toxicity studies, pair whole-body exposure systems with plethysmography to assess respiratory depression . Post-exposure, analyze blood carboxyhemoglobin (COHb) levels to detect metabolic CO release, a byproduct of Chloromethane-d³’s hepatic metabolism .

How should researchers address contradictions in Chloromethane-d³’s environmental partitioning coefficients (e.g., KowK_{ow}Kow vs. KocK_{oc}Koc)?

Methodological Answer:

Contradictions often stem from matrix effects (e.g., organic carbon content in soil). Standardize measurements using OECD Guideline 121 (shake-flask method) with deuterated internal standards. For field validation, apply fugacity models incorporating site-specific parameters like pH and ionic strength . Meta-analyses of peer-reviewed data (e.g., from EPA’s ECOTOX database) can identify outliers and refine QSAR predictions .

What advanced NMR techniques resolve structural ambiguities in Chloromethane-d³ reaction intermediates?

Methodological Answer:

¹H-¹³C HSQC and ²H NMR (at 76.8 MHz) differentiate isotopomers like CD₂HCl vs. CD₃Cl. For transient intermediates (e.g., CD₃O• radicals), use cryogenic trapping coupled with hyperpolarized ¹³C NMR to enhance sensitivity . Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict chemical shifts, aiding spectral assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.